

# A Comprehensive Technical Guide to the Thermochemical Properties of trans-p-Methoxycinnamaldehyde

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## Compound of Interest

Compound Name: *p*-METHOXYCINNAMALDEHYDE

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This whitepaper provides an in-depth analysis of the thermochemical properties of trans-**p-Methoxycinnamaldehyde** (p-MCA), a compound of interest in the pharmaceutical and flavor industries. A thorough understanding of its thermodynamic characteristics is crucial for process design, safety assessment, and formulation development. This document summarizes key quantitative data, details relevant experimental methodologies, and explores potential biological signaling pathways.

## Core Thermochemical Data

The thermochemical properties of trans-**p-Methoxycinnamaldehyde** have been determined through both experimental measurements and computational estimations. The following tables present a consolidated view of the available data, clearly distinguishing between experimental and calculated values.

Table 1: Physical and Thermochemical Properties of trans-**p-Methoxycinnamaldehyde**

Property	Value	Unit	Method	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	-	-	[1][2]
Molecular Weight	162.19	g/mol	-	[1][2]
Melting Point	55 - 60	°C	Experimental	[3]
Boiling Point	145 @ 7 mmHg	°C	Experimental	
Vapor Pressure	0.001	mmHg	Estimated	
Enthalpy of Fusion (ΔfusH)	4.54	kcal/mol	Experimental	

Table 2: Computationally Derived Thermochemical Properties (Joback Method)

Property	Value	Unit	Source
Enthalpy of Formation (hf)	-125.25	kJ/mol	
Enthalpy of Fusion (hfus)	18.99	kJ/mol	
Enthalpy of Vaporization (h <sub>vap</sub> )	49.88	kJ/mol	
Ideal Gas Heat Capacity (c <sub>pg</sub> ) at 298.15 K	~230	J/mol·K	

## Experimental Protocols for Thermochemical Analysis

Accurate determination of thermochemical data relies on precise experimental techniques. Below are detailed methodologies for key experiments relevant to the properties of **trans-p-Methoxycinnamaldehyde**.

## Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ( $\Delta_f H^\circ$ ) of an organic compound like **trans-p-Methoxycinnamaldehyde** is typically determined indirectly through the measurement of its enthalpy of combustion ( $\Delta_c H^\circ$ ) using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed pellet of high-purity **trans-p-Methoxycinnamaldehyde** is placed in a crucible within a high-pressure vessel, the "bomb." A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.
- **Bomb Assembly:** The bomb is sealed and pressurized with a large excess of pure oxygen (typically around 30 atm).
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited via an electrical fuse. The combustion reaction releases heat, which is transferred to the surrounding water, causing a temperature rise. The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.
- **Calculation:** The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the unburned fuse wire. The standard enthalpy of formation is then derived using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

## Determination of Vapor Pressure via Knudsen Effusion

The Knudsen effusion method is a reliable technique for determining the vapor pressure of substances with low volatility, such as **trans-p-Methoxycinnamaldehyde**.

#### Methodology:

- **Sample Placement:** A small, accurately weighed amount of the solid sample is placed in a thermostated effusion cell. This cell is a small container with a very small orifice of known area.
- **High Vacuum Environment:** The effusion cell is placed in a high-vacuum chamber to ensure that the mean free path of the effusing molecules is much larger than the dimensions of the orifice.
- **Isothermal Conditions:** The cell is maintained at a constant, precisely known temperature. At this temperature, the sample establishes an equilibrium vapor pressure within the cell.
- **Effusion and Mass Loss Measurement:** Molecules from the vapor phase escape through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.
- **Vapor Pressure Calculation:** The vapor pressure (P) inside the cell is calculated using the Hertz-Knudsen equation:

$$P = (dm/dt) * (2\pi RT/M)^{1/2} / A$$

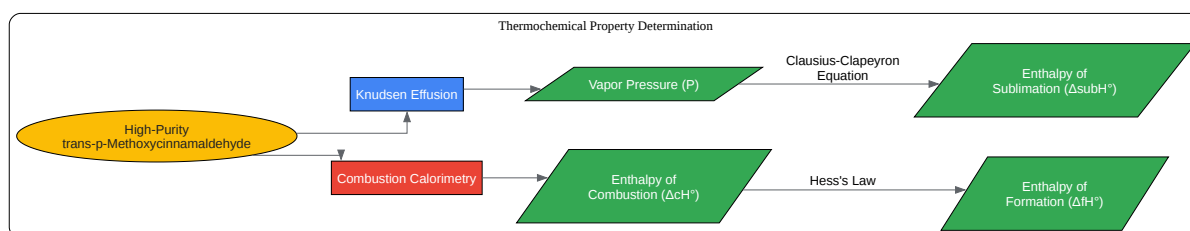
where:

- dm/dt is the rate of mass loss
- R is the ideal gas constant
- T is the absolute temperature
- M is the molar mass of the substance
- A is the area of the orifice

Measurements are typically performed at several temperatures to determine the temperature dependence of the vapor pressure and to derive the enthalpy of sublimation from the Clausius-Clapeyron equation.

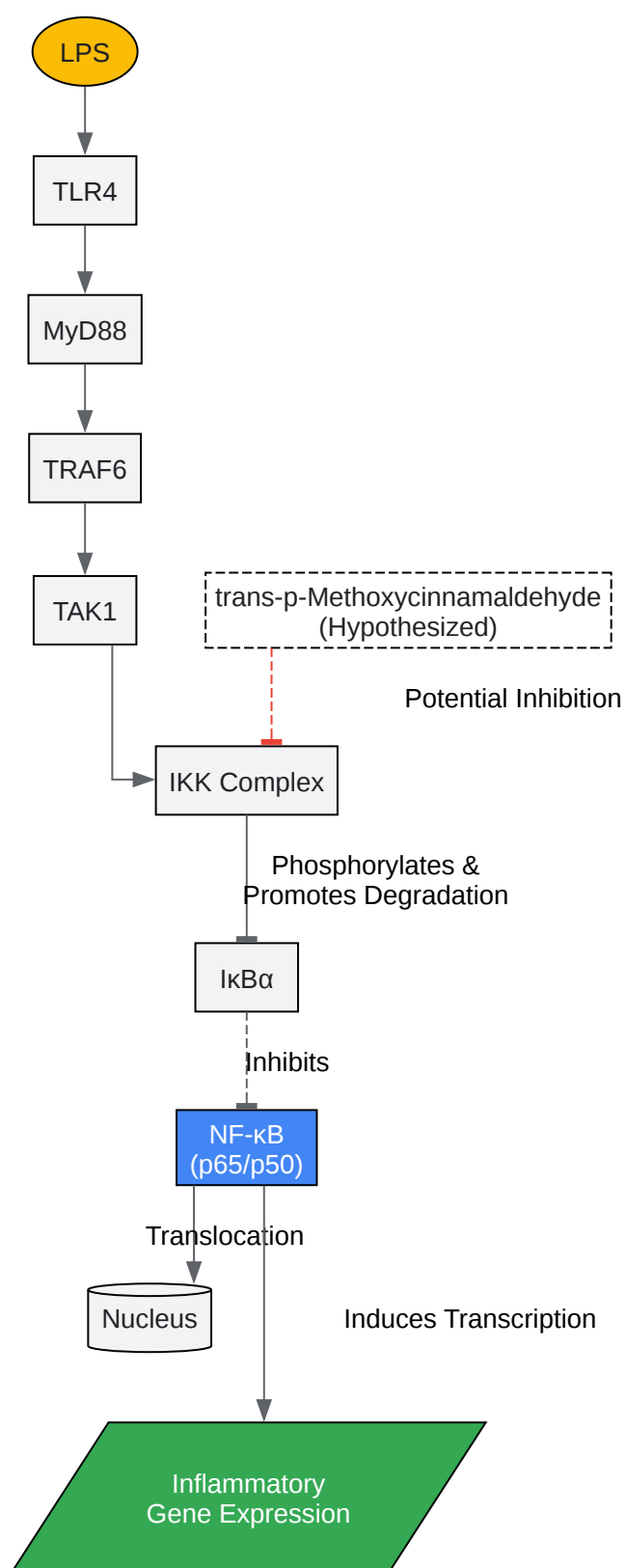
## Potential Biological Signaling Pathways

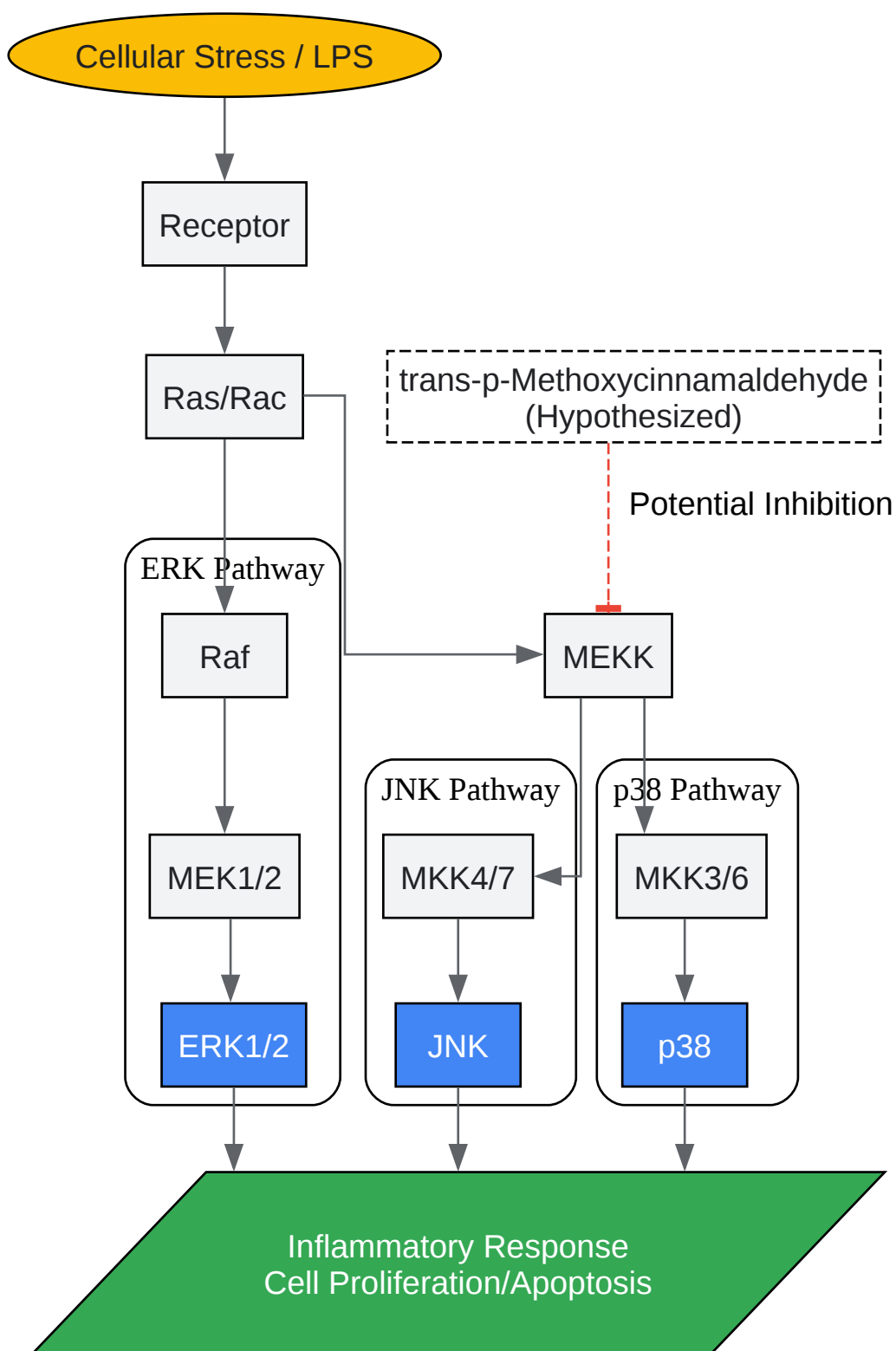
While the specific biological signaling pathways modulated by trans-**p-Methoxycinnamaldehyde** are not extensively documented, its structural similarity to trans-cinnamaldehyde and other derivatives suggests potential interactions with key cellular signaling cascades involved in inflammation and cellular stress responses. The following diagrams illustrate these potential pathways.



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**Figure 1:** Experimental workflow for determining key thermochemical properties.





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